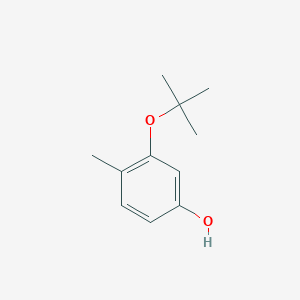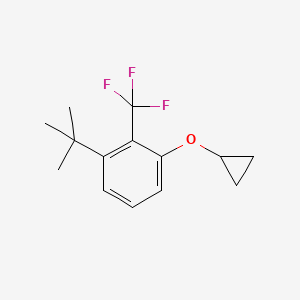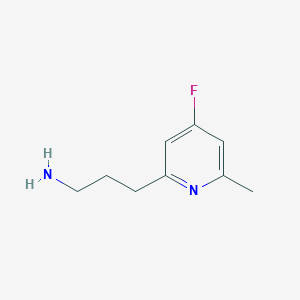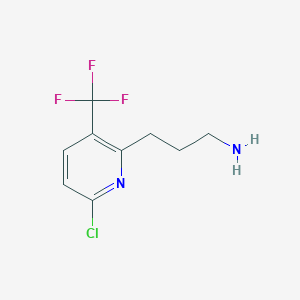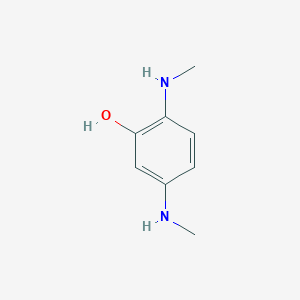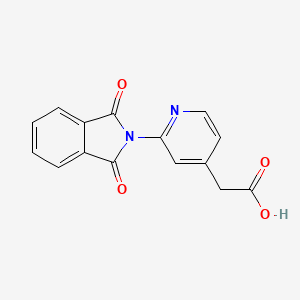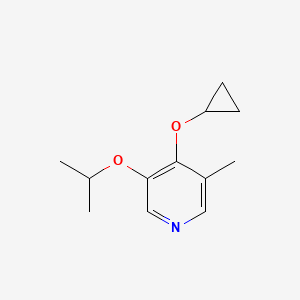
3-Chloro-6-cyclopropoxypyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-6-cyclopropoxypyridazine is an organic compound belonging to the pyridazine family. Pyridazines are six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a chloro group at position 3 and a cyclopropoxy group at position 6 makes this compound unique and potentially useful in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-cyclopropoxypyridazine can be achieved through several methods. One common approach involves the reaction of 3,6-dichloropyridazine with cyclopropanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of the chloro group with the cyclopropoxy group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure product.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-6-cyclopropoxypyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The cyclopropoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The pyridazine ring can be reduced under specific conditions to form dihydropyridazine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) and an organic solvent (e.g., DMF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Formation of 3-amino-6-cyclopropoxypyridazine or 3-thio-6-cyclopropoxypyridazine.
Oxidation: Formation of 3-chloro-6-cyclopropylpyridazine-2-one.
Reduction: Formation of 3-chloro-6-cyclopropoxydihydropyridazine.
Aplicaciones Científicas De Investigación
3-Chloro-6-cyclopropoxypyridazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-Chloro-6-cyclopropoxypyridazine involves its interaction with specific molecular targets. The chloro and cyclopropoxy groups contribute to its reactivity and binding affinity. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-6-methoxypyridazine: Similar structure but with a methoxy group instead of a cyclopropoxy group.
3-Chloro-6-hydrazinopyridazine: Contains a hydrazino group at position 6.
3,6-Dichloropyridazine: Lacks the cyclopropoxy group and has two chloro groups.
Uniqueness
3-Chloro-6-cyclopropoxypyridazine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of novel molecules and the development of new therapeutic agents.
Propiedades
Fórmula molecular |
C7H7ClN2O |
|---|---|
Peso molecular |
170.59 g/mol |
Nombre IUPAC |
3-chloro-6-cyclopropyloxypyridazine |
InChI |
InChI=1S/C7H7ClN2O/c8-6-3-4-7(10-9-6)11-5-1-2-5/h3-5H,1-2H2 |
Clave InChI |
JYQMAYFDEITSPE-UHFFFAOYSA-N |
SMILES canónico |
C1CC1OC2=NN=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



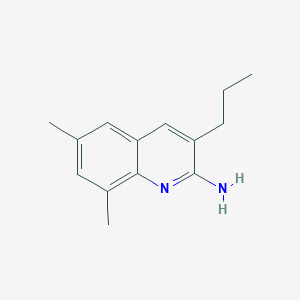
![[1-(Trifluoromethyl)cyclopropyl]hydrazine](/img/structure/B14850424.png)
